4-(Bromomethyl)-2-(difluoromethoxy)pyridine
Overview
Description
4-(Bromomethyl)-2-(difluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 4-position and a difluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine typically involves the bromination of 4-methyl-2-(difluoromethoxy)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-(difluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of 4-(formyl)-2-(difluoromethoxy)pyridine or 4-(carboxy)-2-(difluoromethoxy)pyridine.
Reduction: Formation of 4-methyl-2-(difluoromethoxy)pyridine.
Scientific Research Applications
4-(Bromomethyl)-2-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-(difluoromethoxy)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-2-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Bromomethyl)-2-(methoxy)pyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Bromomethyl)-2-(difluoromethoxy)pyridine is unique due to the presence of both the bromomethyl and difluoromethoxy groups, which can impart distinct chemical and biological properties. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, while the bromomethyl group provides a reactive site for further functionalization.
Properties
IUPAC Name |
4-(bromomethyl)-2-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-5-1-2-11-6(3-5)12-7(9)10/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWAYWSNGXCTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739768 | |
Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268517-84-5 | |
Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268517-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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